(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride
Description
(2S,3R)-3-(Dimethylamino)butan-2-ol hydrochloride is a chiral amine-alcohol hydrochloride salt characterized by a butanol backbone with a dimethylamino group at the 3-position and a hydroxyl group at the 2-position. Its stereochemistry (2S,3R) confers distinct physicochemical and pharmacological properties. Such compounds are often intermediates in pharmaceutical synthesis, particularly for antifungal agents (e.g., voriconazole precursors in ) or chiral building blocks for drug development .
Properties
CAS No. |
81570-06-1 |
|---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2S,3R)-3-(dimethylamino)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(6(2)8)7(3)4;/h5-6,8H,1-4H3;1H/t5-,6+;/m1./s1 |
InChI Key |
JTVJBWGEAWSBAR-IBTYICNHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)O)N(C)C.Cl |
Canonical SMILES |
CC(C(C)O)N(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ketone Alkylation with Organometallic Reagents
A common route involves the reaction of a chiral ketone precursor with a Grignard reagent. For example, (2S)-1-(dimethylamino)-2-methylpentan-3-one reacts with 3-bromo anisole-derived Grignard reagents to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a structurally analogous intermediate. Adapting this method, the butan-2-ol derivative can be synthesized by substituting the aryl Grignard reagent with a simpler alkyl variant.
Reaction Conditions :
Stereochemical Control via Chiral Pool Synthesis
Chiral starting materials, such as (R)- or (S)-epichlorohydrin, can provide the necessary stereochemical foundation. For instance, epoxide ring-opening with dimethylamine in aqueous HCl yields the desired diastereomer. This method avoids resolution steps but requires optically pure starting materials, which may increase costs.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 3-(dimethylamino)butan-2-ol is resolved using chiral acids like L-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA). The (2S,3R) enantiomer forms a less soluble salt, which precipitates and is isolated via filtration.
Typical Protocol :
-
Dissolve racemic free base in ethanol.
-
Add equimolar DPTTA and heat to 50°C for 2 hours.
-
Neutralize with aqueous NaOH and extract with dichloromethane.
Yield and Purity :
Kinetic Resolution via Enzymatic Catalysis
Lipases (e.g., Candida antarctica lipase B) selectively acetylate one enantiomer of a racemic alcohol, leaving the desired (2S,3R)-enantiomer unreacted. This method is less documented for tertiary alcohols but has potential for scalability.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with concentrated HCl in a polar solvent:
-
Dissolve (2S,3R)-3-(dimethylamino)butan-2-ol in acetone.
-
Add HCl gas or concentrated HCl dropwise at 0–5°C.
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Grignard Alkylation | High scalability; minimal purification | Requires chiral ketone precursor | 70–80 | 90–95 |
| Diastereomeric Salt | High enantiopurity; cost-effective | Low overall yield due to resolution losses | 40–50 | >98 |
| Enzymatic Resolution | Eco-friendly; mild conditions | Limited substrate scope for tertiary alcohols | 30–40 | 85–90 |
Industrial-Scale Optimization
Patent EP2049464B1 highlights the importance of solvent selection in large-scale synthesis. Cyclohexane and toluene are preferred for their low polarity, which enhances diastereomeric salt precipitation. Additionally, replacing thionyl chloride with methanesulfonic acid reduces hazardous waste generation during dehydration steps.
Case Study :
A 10 kg batch of this compound was synthesized via Grignard alkylation followed by DPTTA resolution, achieving 82% yield and 99.2% ee .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound is primarily recognized for its role in the synthesis of various pharmaceuticals. Its structural configuration allows it to act as a precursor for several bioactive molecules, particularly in the development of analgesics and other therapeutic agents.
- Analgesic Development : One notable application is in the synthesis of analgesics like tapentadol. Research indicates that (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride can be transformed into compounds with significant analgesic properties, making it a valuable intermediate in pain management therapies .
- Chiral Drug Synthesis : The compound's chirality is crucial for the development of enantiomerically pure drugs. Chiral compounds often exhibit different pharmacological effects compared to their racemic mixtures. Thus, this compound serves as a key building block in the synthesis of chiral drugs that are more effective and have fewer side effects .
Synthetic Applications
The synthesis of this compound itself involves several chemical processes that highlight its versatility:
- Dehydration Reactions : The compound can undergo dehydration reactions under heterogeneous catalysis to produce substituted dimethyl-(3-aryl-butyl)-amine compounds. These derivatives are particularly useful in pharmaceutical formulations due to their enhanced bioactivity and stability .
- Catalytic Processes : Various catalytic methods have been employed for the transformation of this compound into more complex structures. For instance, transition metal-catalyzed reactions have been utilized to achieve high yields of desired products while minimizing environmental impact .
Case Studies and Research Findings
Several studies have documented the applications of this compound in drug synthesis:
Case Study 1: Synthesis of Tapentadol
A significant study detailed the synthesis pathway from this compound to tapentadol. The process involved multiple steps including reduction and acylation reactions that leveraged the compound's functional groups effectively .
Case Study 2: Development of Chiral Analgesics
Research published in 2024 highlighted the rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol derivatives from this compound. These derivatives were shown to possess potent analgesic activity, underscoring the compound's importance in developing new pain relief medications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Precursor for analgesics and chiral drugs | Synthesis of tapentadol |
| Synthetic Chemistry | Dehydration reactions producing substituted amines | High yields under environmentally friendly conditions |
| Case Studies | Documented pathways detailing transformations | Development of anti-diamino compounds |
Mechanism of Action
The mechanism of action of (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Structural Analogs
The table below compares key structural analogs and their features:
Key Observations :
- Amino-Alcohol vs. Amino-Ester: Unlike methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride , the target compound replaces the ester with a hydroxyl group, likely enhancing hydrogen-bonding capacity and aqueous solubility.
- Chirality: The (2S,3R) configuration differentiates it from racemic mixtures (e.g., rac-[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol in ), which may exhibit reduced pharmacological specificity .
- Salt Form : Hydrochloride salts (common in ) improve stability and bioavailability compared to free bases.
Physicochemical Properties
Comparative data from analogous compounds suggest trends:
Spectroscopic Notes:
Biological Activity
(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H15ClN2O
- InChIKey : AINPAHMIZZLYDO-RITPCOANSA-N
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It acts as a substrate for enzymes involved in neurotransmitter synthesis and metabolism. Specifically, it can influence the levels of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
- CNS Stimulation : The compound exhibits stimulatory effects on the central nervous system (CNS), which can lead to increased alertness and mood elevation.
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
- Potential in Treating Neurological Disorders : Due to its action on neurotransmitter systems, there is potential for use in conditions like depression and anxiety.
Case Studies
- Study on Neurotransmitter Regulation :
- Analgesic Efficacy :
Data Tables
Q & A
Q. What are the key steps in synthesizing (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination or enantioselective hydrogenation. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) is often used in stereospecific reductions to preserve chirality, as seen in analogous syntheses of β-amino alcohols . Optimization includes controlling temperature (e.g., 0°C to room temperature), solvent choice (e.g., dichloroethane for solubility), and stoichiometric ratios of reagents like aldehydes or ketones. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high enantiomeric purity .
Q. How is the stereochemical integrity of this compound verified?
Chiral HPLC or polarimetry confirms enantiomeric purity, while ¹H-NMR and ¹³C-NMR validate the structure. For instance, diastereotopic protons in the (2S,3R) configuration produce distinct splitting patterns in NMR spectra, as observed in similar compounds like (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride . X-ray crystallography may resolve ambiguous cases by providing absolute configuration data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Although specific toxicological data are limited, analogous β-amino alcohols require precautions:
- Avoid inhalation (use fume hoods) and direct skin/eye contact (wear nitrile gloves, goggles).
- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
- Store in sealed containers under inert gas (e.g., nitrogen) at −20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies may arise from dynamic proton exchange or impurities. Strategies include:
- Variable-temperature NMR to suppress exchange broadening.
- Deuterated solvents (e.g., DMSO-d₆) to enhance resolution, as used in characterizing (2S,3R)-AHPA hydrochloride .
- 2D-COSY or HSQC experiments to assign coupling networks and confirm stereochemistry .
Q. What strategies mitigate racemization during large-scale synthesis?
Racemization often occurs under acidic/basic conditions or high temperatures. Mitigation approaches:
Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing ionic strength. For example, (2S,3R)-AHPA hydrochloride shows improved dissolution kinetics compared to its free base, facilitating membrane permeability studies . Stability tests (e.g., thermal gravimetric analysis) assess hygroscopicity, which impacts formulation .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes like proteases or kinases. For β-amino alcohols, the (2S,3R) configuration often aligns with active-site residues (e.g., hydrogen bonding with catalytic aspartates), as seen in HIV protease inhibitors . QSAR studies correlate substituent effects (e.g., dimethylamino group) with inhibitory potency .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported yields for this compound?
Variability may stem from:
- Impurities in starting materials (e.g., enantiomeric excess of precursors).
- Differences in workup (e.g., incomplete extraction or drying). Reproduce protocols from peer-reviewed syntheses, such as those using Boc-protected intermediates and rigorous drying (Na₂SO₄) . Validate yields via LC-MS and elemental analysis.
Q. What analytical techniques confirm the absence of genotoxic impurities in synthesized batches?
LC-MS/MS identifies trace alkylating agents (e.g., residual dichloroethane). Ames tests or comet assays assess mutagenicity, while ICP-MS detects heavy metals (e.g., Pd from catalysts) .
Applications in Advanced Research
Q. How is this compound utilized in asymmetric catalysis or chiral auxiliary synthesis?
The (2S,3R) configuration serves as a chiral ligand in transition-metal catalysis (e.g., Ru-based transfer hydrogenation). Its dimethylamino group chelates metals, enhancing enantioselectivity in ketone reductions .
Q. What role does it play in studying neurotransmitter analogs or ion channel modulators?
As a β-amino alcohol, it mimics endogenous ligands (e.g., epinephrine). Electrophysiology (patch-clamp) and radioligand binding assays (³H-labeled derivatives) evaluate its affinity for adrenergic or GABA receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
